molecular formula C7H2Cl4F2O B1402217 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene CAS No. 1404193-62-9

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene

Cat. No.: B1402217
CAS No.: 1404193-62-9
M. Wt: 281.9 g/mol
InChI Key: UEDBGTLLJHCDDO-UHFFFAOYSA-N
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Description

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a trichloromethoxy (-O-CCl₃) group.

The trichloromethoxy group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and environmental persistence.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F2O/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDBGTLLJHCDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1,4-difluorobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution under catalytic conditions. Antimony pentachloride (SbCl₅) facilitates NAS by polarizing the C–Cl bond, enabling nucleophilic attack. For example:

  • Reaction with Fluoride Ions :
    Substitution of Cl with F occurs under pressurized hydrogen fluoride (HF) at 80–100°C, yielding fluorinated derivatives. Similar reactions in analogous systems achieve ~63% yields for trifluoromethylated products .

Conditions Catalyst Product Yield Source
HF, 80–100°C, 25 bar pressureSbCl₅1,3-bis-(trifluoromethyl)-benzene63.5%

Electrophilic Nitration

The trichloromethoxy group directs nitration to the para position (relative to itself). Nitration occurs using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–35°C, producing para-nitro derivatives as the major isomer (~90% selectivity) .

Reagents Temperature Major Product Byproducts
HNO₃, H₂SO₄0–35°C1-nitro-4-trifluoromethoxy-benzeneSulfuric acid, water

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling with boronic acids. Ligands like SPhos enhance reactivity, enabling aryl group introduction .

Catalyst System Base Product Application
Pd₂(dba)₃, SPhosNa₂CO₃Biaryl derivativesPharmaceutical intermediates

Halogen Exchange Reactions

Fluorine can replace chlorine under high-pressure HF conditions. For example, in related systems, chlorides are converted to fluorides at 100°C under 25 bar pressure .

Hydrolysis of Trichloromethoxy Group

The trichloromethoxy group resists hydrolysis under mild conditions but reacts in strongly alkaline media. For instance, NaOH (10% w/v) at 120°C cleaves the group to form phenolic derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) selectively removes halogens. In chlorinated aromatics, Cl at activated positions (e.g., ortho to electron-withdrawing groups) is preferentially reduced.

Mechanistic Insights

  • Electronic Effects : The trichloromethoxy group deactivates the ring but directs electrophiles to the para position via resonance withdrawal.

  • Steric Considerations : Bulky substituents at position 3 hinder reactions at adjacent sites, favoring meta/para selectivity .

  • Halogen Bonding : Fluorine and chlorine participate in non-covalent interactions, influencing crystallization and catalytic pathways .

Scientific Research Applications

Chemistry

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for specific reactivity that is beneficial in creating derivatives with desired properties. This compound is often utilized in:

  • Organic Synthesis: As a building block for pharmaceuticals and agrochemicals.
  • Mechanistic Studies: To understand reaction pathways involving electrophilic aromatic substitutions.

Biology

In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as an electrophile, interacting with nucleophilic sites on enzymes or proteins, which can lead to:

  • Enzyme Inhibition Studies: Understanding how certain compounds can inhibit enzyme activity.
  • Biochemical Assays: Serving as a probe to investigate biochemical pathways and interactions.

Industry

The compound finds applications in various industrial processes:

  • Advanced Materials Development: Used in the formulation of specialty chemicals that require specific reactivity and stability.
  • Catalysis: Acts as a catalyst in certain chemical reactions, enhancing efficiency and selectivity.

Data Table: Applications Overview

Application AreaSpecific UseDescription
ChemistryOrganic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals
BiologyEnzyme StudiesInvestigating enzyme interactions and inhibition mechanisms
IndustryMaterial DevelopmentFormulation of advanced materials with unique properties
IndustryCatalysisEnhancing reaction efficiency in chemical processes

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into its potential therapeutic applications.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the utility of this compound as an intermediate in synthesizing fluorinated derivatives that exhibit enhanced biological activity. The study highlighted how modifications to the trichloromethoxy group could lead to compounds with improved efficacy against target enzymes.

Mechanism of Action

The mechanism by which 2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research applications.

Comparison with Similar Compounds

Structural and Functional Differences

  • Trichloromethoxy vs. Trifluoromethyl: The trichloromethoxy group (-O-CCl₃) in the target compound differs from the trifluoromethyl (-CF₃) group in analogs like nitrofluorfen.
  • Nitro Groups: Compounds like oxyfluorfen and nitrofluorfen incorporate nitro (-NO₂) substituents, which enhance herbicidal activity via electron withdrawal and radical formation. The absence of nitro groups in the target compound may limit its pesticidal utility .

Reactivity and Stability

  • Hydrolytic Stability : The trichloromethoxy group is more prone to hydrolysis compared to trifluoromethyl or nitro groups, which could affect environmental fate. For example, trifluoromethyl derivatives exhibit superior stability in aqueous environments .
  • Synthetic Utility: Derivatives like 2-chloro-1,4-difluoro-3-(isocyanomethyl)benzene () demonstrate the role of halogenated benzenes as intermediates in multicomponent reactions for medicinal chemistry.

Biological Activity

2-Chloro-1,4-difluoro-3-(trichloromethoxy)benzene (CAS Number: 1404193-62-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl4F2O, with a molecular weight of 281.9 g/mol. The presence of multiple halogen atoms contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC7H2Cl4F2O
Molecular Weight281.9 g/mol
CAS Number1404193-62-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an electrophile, engaging in substitution reactions that can modulate the activity of enzymes and receptors involved in critical cellular pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of halogenated aromatic compounds against various bacterial strains, suggesting that this compound may share similar characteristics.

Case Study:
In a comparative study assessing the antimicrobial efficacy of several halogenated compounds, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that halogenated compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Research Findings:
In vitro experiments demonstrated that this compound reduced cell viability in human cancer cell lines by up to 70% at concentrations ranging from 10 to 100 µM. The compound's mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-Chloro-3-(trifluoromethoxy)benzeneLowModerate
2-Fluoro-1,4-dichlorobenzeneHighLow

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-1,4-difluoro-3-(trichloromethoxy)benzene, and how should it be stored to ensure stability?

  • Answer : The compound has a molecular formula of C₇H₅Cl₃O (MW: 211.47 g/mol) and a CAS number of 34888-05-6. Its stability requires storage at 2–8°C to prevent decomposition, as recommended for structurally similar halogenated aromatics . Characterization should include melting point determination and spectroscopic validation (e.g., NMR, IR) to confirm purity.

Q. What synthetic methodologies are effective for preparing this compound?

  • Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous halogenated benzene derivatives are synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, refluxing halogenated precursors in polar aprotic solvents (e.g., DMSO) with trichloromethoxy reagents, followed by vacuum distillation and crystallization (water-ethanol mixtures), can achieve yields >60% . Key steps include strict temperature control and inert atmosphere to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.22–7.08 ppm for aromatic protons, δ 158–115 ppm for carbons) confirm substituent positions and electronic environments .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and fragmentation patterns.
  • Chromatography : TLC (silica gel, hexane/ethyl acetate) monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Answer :

  • Degradation Studies : Expose the compound to simulated environmental conditions (UV light, aqueous ethanol, or microbial cultures). Analyze degradation products via GC-MS or LC-MS, referencing methodologies used for DDT breakdown studies (e.g., identification of chlorinated ethylene/ethane derivatives) .
  • Stability Tests : Assess hydrolytic stability at varying pH levels (1–14) and temperatures (25–80°C) to determine half-life under ecological conditions.

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Answer : Contradictions often arise from impurities or regioisomer formation. Strategies include:

  • Cross-Validation : Use complementary techniques (e.g., XRD for crystal structure confirmation, 2D NMR for connectivity).
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to verify substituent positions .
  • Purification Optimization : Employ gradient HPLC or recrystallization with alternative solvents (e.g., acetonitrile) to isolate pure isomers.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Model the electron density map to identify electrophilic centers (e.g., para-positions to electron-withdrawing groups like -CF₃ or -OTrichloromethyl).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic media (e.g., DMF, DMSO) .
  • Hammett Constants : Use σ values for substituents (-Cl, -F, -OTrichloromethyl) to predict reaction rates and regioselectivity.

Q. How can in vitro biological activity assays be structured to evaluate this compound’s potential pharmacological applications?

  • Answer :

  • Target Selection : Prioritize enzymes or receptors known to interact with halogenated aromatics (e.g., cytochrome P450, aryl hydrocarbon receptors).
  • Assay Design :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) to assess viability at 10–100 µM concentrations .
  • Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites via UPLC-QTOF-MS.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

  • Answer :

  • Source Validation : Cross-reference protocols from peer-reviewed journals (e.g., reflux time, solvent purity) over commercial databases.
  • Reproducibility Checks : Replicate reactions under identical conditions, documenting variables (e.g., humidity, reagent lot numbers).
  • Error Analysis : Use statistical tools (e.g., RSD for triplicate experiments) to distinguish systematic vs. random errors.

Methodological Resources

  • Spectral Libraries : PubChem (CID: DTXSID401281653) and EPA DSSTox provide validated NMR/MS data .
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.